4-(2,4-二甲氧基苯基)-2,5-二甲基-2,4-二氢-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

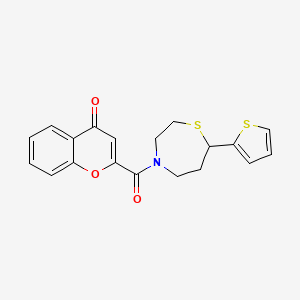

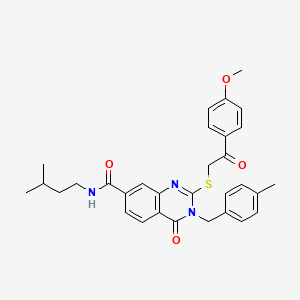

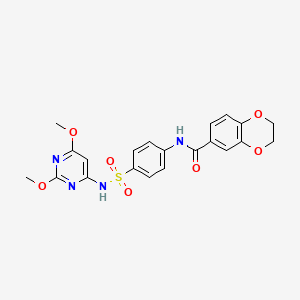

The compound “4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and agriculture .

Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a 2,4-dimethoxyphenyl group and a methyl group. The exact structure would depend on the specific locations of these groups on the triazole ring .

Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals. They can also undergo N-alkylation and N-arylation reactions, among others .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence and location of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

科学研究应用

Antibacterial Activity

The compound has been used in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria .

Inhibition of RNA Polymerase

The compound has been found to inhibit Escherichia coli RNAP with an IC50 value of 19.4 ± 1.3 μM . This suggests that it could be used as a lead structure for developing potent bacterial RNAP inhibitors .

Cytotoxicity

The compound has shown cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM . This indicates its potential use in cancer research and treatment .

Synthesis of Heterostilbene Derivatives

The compound has been used in the synthesis of a new “heterostilbene-type” compound, namely (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This compound was synthesized as an unprecedented side product of the Biginelli reaction .

Biginelli Reaction

The compound has been used in the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives . This reaction involves three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .

Molecular Docking Studies

Molecular docking studies have revealed that the compound interacts with the switch region of the bacterial RNAP . This information is crucial for understanding the binding mode of these synthesized compounds and can guide the design of new drugs .

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. This can include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

未来方向

属性

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-8-13-14(2)12(16)15(8)10-6-5-9(17-3)7-11(10)18-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQDLOVPXMHRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)

![Tert-butyl N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2556560.png)

![1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556562.png)